An In-depth Technical Guide to N-((Trimethoxysilyl)methyl)aniline: Chemical Properties and Structure
An In-depth Technical Guide to N-((Trimethoxysilyl)methyl)aniline: Chemical Properties and Structure
This guide provides a comprehensive technical overview of N-((Trimethoxysilyl)methyl)aniline, a bifunctional organosilane with significant utility in materials science and chemical synthesis. We will delve into its chemical properties, molecular structure, and reactivity, offering insights grounded in established scientific principles and experimental observations. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this versatile compound.
Introduction: Bridging Organic and Inorganic Realms
N-((Trimethoxysilyl)methyl)aniline, also known as anilinomethyltrimethoxysilane, is an organosilicon compound that uniquely combines the functionalities of an aromatic amine and a hydrolyzable trimethoxysilyl group within a single molecule. This dual nature allows it to act as a molecular bridge, forming stable covalent bonds with both organic polymers and inorganic surfaces. This capability makes it a valuable component in the formulation of adhesion promoters, surface treatment agents, and as a precursor for the synthesis of functionalized polymers and hybrid materials.[1][2]
Molecular Structure and Physicochemical Properties
The structural integrity and resulting chemical behavior of N-((Trimethoxysilyl)methyl)aniline are best understood by examining its constituent parts: the aniline moiety and the trimethoxysilylmethyl group.
Structural Elucidation
The molecule consists of an aniline ring where the nitrogen atom is bonded to a methylene (-CH2-) bridge, which in turn is attached to a silicon atom. The silicon atom is bonded to three methoxy (-OCH3) groups.
Molecular Formula: C10H17NO3Si[3]
Molecular Weight: 227.33 g/mol [3]
A visual representation of the molecular structure is provided below.
Caption: Hydrolysis and Condensation Workflow of an Alkoxysilane
The Aniline Moiety: Aromatic Reactivity and Nucleophilicity
The aniline portion of the molecule provides the organic reactivity. The secondary amine is nucleophilic and can participate in a variety of chemical reactions. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for further functionalization. This makes N-((Trimethoxysilyl)methyl)aniline a versatile intermediate for anchoring various organic functionalities, such as dyes, to inorganic supports. [4]
Synthesis and Experimental Protocols
A common synthetic route to N-((Trimethoxysilyl)methyl)aniline involves the reaction of a chloromethyltrimethoxysilane with aniline.
Generalized Synthesis Protocol
Objective: To synthesize N-((Trimethoxysilyl)methyl)aniline.
Materials:
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Aniline
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(Chloromethyl)trimethoxysilane
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Anhydrous Toluene (or other suitable inert solvent)
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Triethylamine (or other non-nucleophilic base)
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet, dissolve aniline and triethylamine in anhydrous toluene.
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Addition of Silane: Slowly add (chloromethyl)trimethoxysilane to the stirred solution at room temperature via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of anhydrous toluene.
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Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N-((Trimethoxysilyl)methyl)aniline.
Causality in Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent premature hydrolysis of the trimethoxysilyl group.
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Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the equilibrium towards the product and preventing the protonation of aniline.
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Reflux: Heating the reaction mixture increases the reaction rate, ensuring a higher yield in a reasonable timeframe.
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Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purification to avoid thermal decomposition.
Applications in Research and Development
The unique bifunctional nature of N-((Trimethoxysilyl)methyl)aniline has led to its use in a variety of applications:
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Surface Treatment Agent: It is used to improve the adhesion and wettability of various materials, enhancing the performance of coatings, adhesives, and sealants. [1]* Functional Polymers: It can be used as a monomer to synthesize polymers with tailored surface properties. [1]* Hybrid Materials: It serves as a key building block for creating organic-inorganic hybrid materials, which combine the properties of both components. [4]* Anchoring Dyes: The aniline moiety can be functionalized to anchor dyes onto siliceous supports for applications in sensing and catalysis. [4]
Safety and Handling
N-((Trimethoxysilyl)methyl)aniline is an irritating compound. [1]It is essential to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. [1]Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention. [1]Store the compound in a cool, dry place under an inert atmosphere to maintain its integrity.
Conclusion
N-((Trimethoxysilyl)methyl)aniline is a powerful and versatile chemical tool for researchers and scientists. Its ability to bridge the organic and inorganic worlds through well-defined chemical reactions makes it an invaluable component in the development of advanced materials with tailored properties. A thorough understanding of its structure, properties, and reactivity is key to unlocking its full potential in a wide range of scientific and industrial applications.
References
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N-[(trimethoxysilyl)methyl]aniline - ChemBK. (2024-04-10). Retrieved from [Link]
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N-[(Trimethoxysilyl)methyl]aniline | CAS#:77855-73-3 | Chemsrc. (2025-08-28). Retrieved from [Link]
- Martínez-Máñez, R., Sancenón, F., Ros-Lis, J. V., & Soto, J. (2005). N-Methyl,N-(propyl-3-trimethoxysilyl) Aniline, an Intermediate for Anchoring Dyes on Siliceous Supports.
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N-[(triethoxysilyl)methyl]aniline - ChemBK. (2024-04-10). Retrieved from [Link]
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Understanding the Properties and Uses of N-[3-(Trimethoxysilyl)propyl]aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Chemical Properties of N-Trimethylsilylaniline (CAS 3768-55-6). (n.d.). Cheméo. Retrieved from [Link]
- Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(2), 191-205.
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Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. (2025-08-06). ResearchGate. Retrieved from [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF. (2025-08-09). ResearchGate. Retrieved from [Link]
